6-Hydroxy-L-tryptophan tfa
Description
6-Hydroxy-L-tryptophan (6-OH-L-Trp) is a hydroxylated derivative of the essential amino acid L-tryptophan. Its trifluoroacetic acid (TFA) salt form enhances solubility and stability, making it suitable for biochemical and pharmaceutical applications. 6-OH-L-Trp is notably isolated from the mushroom Lyophyllum decastes and functions as a competitive tyrosinase inhibitor with an IC50 of 0.23 mM . Tyrosinase is a key enzyme in melanin biosynthesis, positioning 6-OH-L-Trp TFA as a candidate for treating hyperpigmentation disorders or use in cosmetic formulations.
Properties
IUPAC Name |
(2S)-2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3.C2HF3O2/c12-9(11(15)16)3-6-5-13-10-4-7(14)1-2-8(6)10;3-2(4,5)1(6)7/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);(H,6,7)/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRCJUYSAQWVCW-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=C2CC(C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)NC=C2C[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxy-L-tryptophan can be synthesized from L-tryptophan through a Fenton reaction. This involves the use of ferrous EDTA and hydrogen peroxide to hydroxylate the tryptophan molecule . The reaction conditions typically include:
- L-Tryptophan (300 mg, 1.47 mmol)
- Ferrous EDTA (309 mg, 0.73 mmol)
- Hydrogen peroxide (H₂O₂) as the oxidizing agent
Industrial Production Methods: While specific industrial production methods for 6-Hydroxy-L-tryptophan tfa are not extensively documented, the general approach involves large-scale synthesis using the Fenton reaction under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield different hydroxy derivatives .
Scientific Research Applications
Biochemical Research
6-OH-L-Trp serves as a precursor in synthesizing various bioactive compounds. Its structure allows it to participate in enzymatic reactions and metabolic pathways, making it valuable for studying amino acid metabolism and neurotransmitter synthesis.
Tyrosinase Inhibition
One of the most significant applications of 6-OH-L-Trp is its role as a tyrosinase inhibitor . Tyrosinase is an enzyme critical in melanin biosynthesis, and inhibiting its activity can have implications in treating hyperpigmentation disorders. Studies have demonstrated that 6-OH-L-Trp acts as a competitive inhibitor of tyrosinase, with an IC50 value of approximately 0.23 mM . This property makes it a potential candidate for developing cosmetic products aimed at skin lightening.
Neuroactive Substance
Research indicates that 6-OH-L-Trp may possess neuroactive properties, potentially influencing serotonin pathways. Given that tryptophan is a precursor to serotonin, derivatives like 6-OH-L-Trp could play roles in managing mood disorders and other neurological conditions .
Industrial Applications
In the pharmaceutical industry, 6-OH-L-Trp is utilized in developing drugs targeting skin conditions related to melanin production. Furthermore, its inhibitory effects on tyrosinase make it attractive for cosmetic formulations aimed at reducing pigmentation.
Case Study 1: Tyrosinase Inhibition
A study isolated 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes, demonstrating its efficacy as a tyrosinase inhibitor. The compound was purified through several chromatographic techniques, confirming its identity via spectroscopic methods. The findings indicated that 6-OH-L-Trp could significantly reduce tyrosinase activity, suggesting its potential use in skin whitening products .
Case Study 2: Neuropharmacological Research
Another investigation explored the effects of various tryptophan derivatives on neurotransmitter systems. The study highlighted that compounds like 6-OH-L-Trp could modulate serotonin levels in neuronal cultures, suggesting a pathway for therapeutic interventions in mood disorders .
Data Table: Comparison of Tryptophan Derivatives
| Compound | Source | Application Area | Mechanism of Action |
|---|---|---|---|
| L-Tryptophan | Natural amino acid | Neurotransmitter synthesis | Precursor to serotonin |
| 5-Hydroxytryptophan | Synthetic/biotechnological | Mood regulation | Serotonin precursor |
| 6-Hydroxy-L-Tryptophan | Lyophyllum decastes | Skin pigmentation treatment | Tyrosinase inhibition |
| Halogenated Tryptophan | Chemical synthesis | Pharmaceutical intermediates | Varies based on halogenation |
Mechanism of Action
The mechanism by which 6-Hydroxy-L-tryptophan exerts its effects involves its role as a competitive inhibitor of tyrosinase. Tyrosinase is an enzyme that catalyzes the conversion of L-tyrosine to L-dopaquinone, a key step in melanin biosynthesis . By inhibiting this enzyme, 6-Hydroxy-L-tryptophan reduces melanin production, which is beneficial in treating hyperpigmentation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Tryptophan Derivatives
Tryptophan derivatives modified at the 6-position of the indole ring exhibit distinct physicochemical and biological properties. Below is a detailed comparison of 6-OH-L-Trp TFA with its structural analogs:
Structural Modifications and Key Properties
*Calculated from molecular formula C13H13F3N2O5.
Enzyme Inhibition
- 6-OH-L-Trp TFA : Competitively inhibits tyrosinase (IC50 = 0.23 mM), likely via hydrogen bonding between the hydroxyl group and the enzyme’s active site .
- 6-Fluorotryptophan: Fluorine’s electronegativity may alter interactions with enzymes like indoleamine 2,3-dioxygenase (IDO1), a target in immunology research .
- 6-Chloro-L-Trp : Chlorine’s larger size could disrupt substrate-enzyme binding, though specific activity data are unavailable .
Biological Activity
6-Hydroxy-L-tryptophan (6-OH-L-Trp) is a derivative of the essential amino acid L-tryptophan, with notable biological activities that have garnered research interest. This compound is primarily recognized for its roles in various biochemical pathways and its potential therapeutic applications, particularly in neurobiology and oncology.
6-Hydroxy-L-tryptophan is synthesized through hydroxylation of L-tryptophan, resulting in a compound that retains the indole structure characteristic of tryptophan derivatives. The presence of the hydroxyl group at the 6-position modifies its reactivity and biological interactions.
1. Antioxidant Activity
Research indicates that 6-OH-L-Trp exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases. A study demonstrated that this compound can enhance the antioxidant defense mechanisms within cells, thereby contributing to overall cellular health .
2. Tyrosinase Inhibition
One of the key biological activities of 6-OH-L-Trp is its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition can be beneficial in cosmetic applications aimed at reducing hyperpigmentation. The IC50 value for 6-OH-L-Trp as a tyrosinase inhibitor was found to be 0.23 mM, indicating potent inhibitory effects .
3. Antitumor Properties
Recent studies have highlighted the potential antitumor effects of 6-OH-L-Trp. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival . The compound's efficacy as an antitumor agent was particularly noted in studies involving derivatives such as L-tryptophan-betaxanthin.
Table 1: Summary of Biological Activities of 6-Hydroxy-L-Tryptophan
| Activity | Mechanism/Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Tyrosinase Inhibition | Competitive inhibitor (IC50: 0.23 mM) | |
| Antitumor | Induces apoptosis; inhibits tumor growth |
Case Studies
- Case Study on Antioxidant Effects : A study on cellular models demonstrated that treatment with 6-OH-L-Trp significantly reduced markers of oxidative stress compared to untreated controls, highlighting its potential as a protective agent against oxidative damage .
- Tyrosinase Inhibition Study : In vitro assays showed that 6-OH-L-Trp effectively inhibited tyrosinase activity in a dose-dependent manner, making it a candidate for skin-whitening formulations .
- Antitumor Activity Research : In vivo studies using animal models indicated that administration of 6-OH-L-Trp led to reduced tumor size and increased survival rates, suggesting its utility as an adjunct therapy in cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimal analytical techniques for quantifying 6-Hydroxy-L-tryptophan tfa in biological samples?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is the gold standard for precise quantification due to its sensitivity to aromatic indole structures. Ensure mobile phase optimization (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve peaks for this compound and metabolites. Spectrophotometry (UV-Vis at 280 nm) can complement HPLC for rapid preliminary assessments but lacks specificity in complex matrices . Biological sample preparation should include centrifugation (10,000 rpm, 10 min) and filtration (0.22 µm) to remove particulates .
Q. How should researchers handle stability concerns during storage of this compound?
- Methodological Answer : Store lyophilized this compound at -20°C in amber vials under nitrogen to prevent oxidation and photodegradation. For aqueous solutions, adjust pH to 3.0–4.0 (using acetic acid) and add 1 mM EDTA to chelate metal ions that catalyze decomposition. Conduct stability assays via accelerated degradation studies (40°C/75% RH for 30 days) with HPLC monitoring .
Q. What experimental controls are critical for in vitro studies involving this compound?
- Methodological Answer : Include vehicle controls (e.g., DMSO or saline matching solvent concentration) and positive controls (e.g., serotonin or 5-HTP analogs) to validate assay responsiveness. For cell-based studies, use tryptophan-free media to isolate effects of exogenous this compound. Measure baseline tryptophan and metabolite levels (e.g., kynurenine) via LC-MS to account for endogenous interference .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanistic role of this compound in tryptophan metabolism pathways?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C or deuterated this compound) with tracer studies in primary hepatocytes or organoids. Pair this with siRNA knockdown of enzymes like indoleamine 2,3-dioxygenase (IDO) or aromatic L-amino acid decarboxylase (AADC) to map metabolic flux. Validate findings via targeted metabolomics (e.g., UPLC-QTOF-MS) and compare with computational models (e.g., COPASI) .
Q. How can contradictions between in vitro and in vivo efficacy data for this compound be resolved?
- Methodological Answer : Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to identify bioavailability barriers (e.g., blood-brain penetration or first-pass metabolism). Use microdialysis in rodent brains to measure real-time extracellular concentrations. Cross-validate with transcriptomic profiling (RNA-seq) of target tissues to assess downstream pathway activation .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to EC₅₀/IC₅₀ calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal data, mixed-effects models account for inter-individual variability. Report 95% confidence intervals and effect sizes (Cohen’s d) to contextualize biological significance .
Q. How should researchers address ethical considerations in animal studies involving this compound?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Include humane endpoints (e.g., >20% weight loss or neurological deficits) and justify sample sizes via power analysis. For behavioral assays, minimize stress through acclimatization periods and blinded scoring by multiple observers .
Data Contradiction and Theoretical Integration
Q. What strategies reconcile conflicting reports on this compound’s pro-oxidant vs. antioxidant effects?
- Methodological Answer : Systematically vary experimental conditions (e.g., oxygen tension, Fe²⁺/Cu²⁺ concentrations) to identify redox thresholds. Use electron paramagnetic resonance (EPR) to detect free radical intermediates. Conduct meta-analyses of published datasets to identify confounding variables (e.g., cell type-specific expression of NADPH oxidases) .
Q. How can this compound research be integrated into existing theoretical frameworks like the serotonergic hypothesis of neurodevelopment?
- Methodological Answer : Map dose-dependent effects on serotonin synthesis (via HPLC-ECD) to behavioral phenotypes in transgenic models (e.g., TPH2 knockouts). Use structural equation modeling (SEM) to test mediation by 5-HT receptor subtypes. Compare with clinical data from tryptophan depletion studies to validate translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
